![molecular formula C13H19N3O3S B5844042 1-(methylsulfonyl)-N-(3-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B5844042.png)
1-(methylsulfonyl)-N-(3-pyridinylmethyl)-4-piperidinecarboxamide
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Overview
Description
Synthesis Analysis
The synthesis of related piperidine derivatives involves various strategies, including the polyaddition of aminoethylpiperazine to divinyl sulfone to produce hyperbranched polymers, and the conjugate additions of amino acids to acetylenic sulfones followed by cyclization to afford piperidines and related structures. These methods highlight the versatility and reactivity of piperidine and sulfone moieties in creating complex structures (Yan & Gao, 2000; Back & Nakajima, 2000).
Molecular Structure Analysis
Molecular docking studies on N'-(Aryl/alkylsulfonyl)-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives provide insights into the molecular interactions and binding modes of these compounds, showcasing their potential as enzyme inhibitors and highlighting the significance of their molecular structure (Khalid, Rehman, & Abbasi, 2014).
Chemical Reactions and Properties
Piperidine derivatives engage in various chemical reactions, including aminosulfonylation of alkenyl sulfonamides with sulfonyl hydrazides, leading to the formation of sulfonylmethyl piperidines, pyrrolidines, and pyrazolines. These reactions demonstrate the chemical reactivity and potential applications of these derivatives in synthesizing biologically active molecules (Xu et al., 2019).
properties
IUPAC Name |
1-methylsulfonyl-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3S/c1-20(18,19)16-7-4-12(5-8-16)13(17)15-10-11-3-2-6-14-9-11/h2-3,6,9,12H,4-5,7-8,10H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPXVAWSYUDXKMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NCC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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